(R)-Azelastine
Overview
Description
®-Azelastine is a chiral antihistamine used primarily for the treatment of allergic rhinitis and conjunctivitis. It is the enantiomer of azelastine, which means it has a specific three-dimensional arrangement that distinguishes it from its mirror image. This compound is known for its potent antihistaminic and anti-inflammatory properties, making it effective in alleviating symptoms associated with allergies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Azelastine involves several steps, starting from the appropriate chiral precursors. One common method includes the resolution of racemic azelastine using chiral acids or bases to separate the enantiomers. Another approach involves asymmetric synthesis, where chiral catalysts or reagents are used to selectively produce the ®-enantiomer.
Industrial Production Methods: In industrial settings, the production of ®-Azelastine often employs large-scale resolution techniques or asymmetric synthesis. The choice of method depends on factors such as cost, yield, and purity requirements. High-performance liquid chromatography (HPLC) is frequently used to ensure the enantiomeric purity of the final product.
Chemical Reactions Analysis
Types of Reactions: ®-Azelastine undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of azelastine N-oxide.
Reduction: Reduction reactions can convert azelastine N-oxide back to azelastine.
Substitution: Nucleophilic substitution reactions can modify the azelastine molecule by replacing specific functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be employed under appropriate conditions.
Major Products:
Oxidation: Azelastine N-oxide.
Reduction: Azelastine.
Substitution: Various substituted azelastine derivatives.
Scientific Research Applications
®-Azelastine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of chiral resolution and asymmetric synthesis.
Biology: Researchers study its effects on histamine receptors and its role in modulating immune responses.
Medicine: It is extensively researched for its therapeutic potential in treating allergic conditions and its anti-inflammatory properties.
Industry: ®-Azelastine is used in the formulation of nasal sprays and eye drops for allergy relief.
Mechanism of Action
®-Azelastine exerts its effects by selectively binding to histamine H1 receptors, thereby blocking the action of histamine, a key mediator of allergic reactions. This binding prevents histamine from causing symptoms such as itching, swelling, and vasodilation. Additionally, ®-Azelastine has anti-inflammatory properties, which further contribute to its effectiveness in treating allergic conditions.
Comparison with Similar Compounds
Cetirizine: Another antihistamine used for allergy relief, but with a different chemical structure.
Loratadine: A non-sedating antihistamine with a longer duration of action.
Fexofenadine: Known for its minimal sedative effects and high safety profile.
Uniqueness of ®-Azelastine: ®-Azelastine stands out due to its dual action as both an antihistamine and an anti-inflammatory agent. Its chiral nature also allows for more targeted therapeutic effects with potentially fewer side effects compared to its racemic counterpart.
Properties
IUPAC Name |
4-[(4-chlorophenyl)methyl]-2-[(4R)-1-methylazepan-4-yl]phthalazin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O/c1-25-13-4-5-18(12-14-25)26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16/h2-3,6-11,18H,4-5,12-15H2,1H3/t18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUVEWMHONZEQD-GOSISDBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H](CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143228-84-6 | |
Record name | Azelastine, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143228846 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZELASTINE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/434T9969GH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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